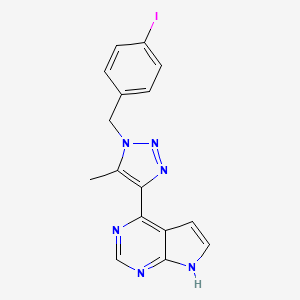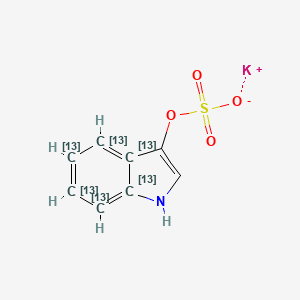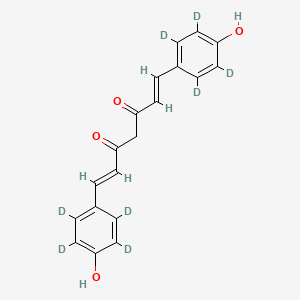
N-Acetyl-d3-glycine-d2-N-methyl-d3-amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-d3-glycine-d2-N-methyl-d3-amide is a deuterated derivative of glycine, an amino acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The deuterium labeling makes it particularly useful in various scientific research applications, including metabolic studies and mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-d3-glycine-d2-N-methyl-d3-amide typically involves the acetylation of deuterated glycine derivatives. The reaction conditions often include the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction is typically conducted in a controlled environment to maintain the integrity of the deuterium labeling.
化学反応の分析
Types of Reactions
N-Acetyl-d3-glycine-d2-N-methyl-d3-amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
Oxidation: Formation of deuterated carboxylic acids.
Reduction: Formation of deuterated amines.
Substitution: Formation of various deuterated derivatives depending on the substituent introduced.
科学的研究の応用
N-Acetyl-d3-glycine-d2-N-methyl-d3-amide has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural elucidation and quantification.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Investigated for its potential therapeutic applications, including as a biomarker for certain diseases.
Industry: Utilized in the development of deuterated drugs and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of N-Acetyl-d3-glycine-d2-N-methyl-d3-amide involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into enzyme kinetics and metabolic processes. The compound’s effects are mediated through its incorporation into metabolic pathways, where it can act as a tracer or a modulator of biochemical reactions.
類似化合物との比較
Similar Compounds
N-Acetyl-glycine: The non-deuterated form of the compound.
N-Acetyl-d3-glycine: A partially deuterated derivative.
N-Methyl-glycine (Sarcosine): A related amino acid derivative.
Uniqueness
N-Acetyl-d3-glycine-d2-N-methyl-d3-amide is unique due to its complete deuteration, which enhances its stability and makes it an ideal candidate for use in isotopic labeling studies. The presence of deuterium atoms also reduces the rate of metabolic degradation, providing more accurate and reliable data in research applications.
特性
分子式 |
C5H10N2O2 |
|---|---|
分子量 |
138.19 g/mol |
IUPAC名 |
2,2,2-trideuterio-N-[1,1-dideuterio-2-oxo-2-(trideuteriomethylamino)ethyl]acetamide |
InChI |
InChI=1S/C5H10N2O2/c1-4(8)7-3-5(9)6-2/h3H2,1-2H3,(H,6,9)(H,7,8)/i1D3,2D3,3D2 |
InChIキー |
FJMAXCRRCJSCIE-AUOAYUKBSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)NC([2H])([2H])C(=O)NC([2H])([2H])[2H] |
正規SMILES |
CC(=O)NCC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine](/img/structure/B12410388.png)
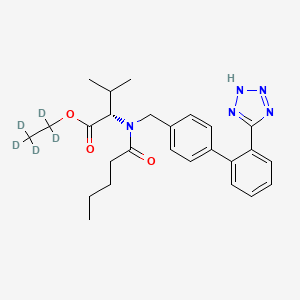
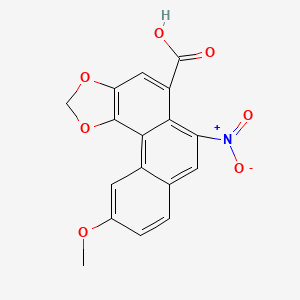

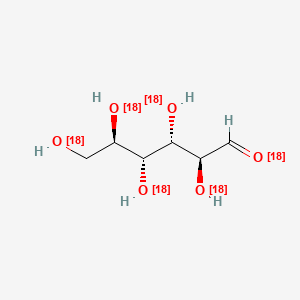
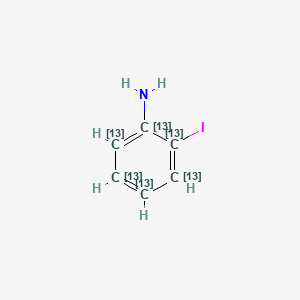
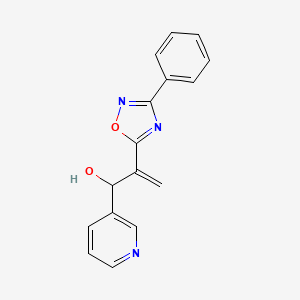
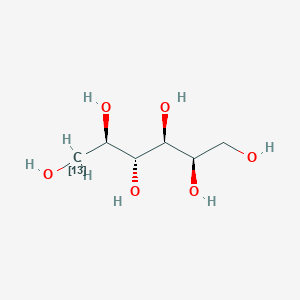
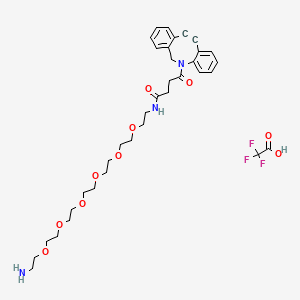
![1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410427.png)
